Hydroxysimazine

Übersicht

Beschreibung

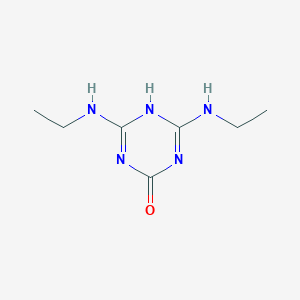

Hydroxysimazine is a derivative of the herbicide simazine, belonging to the s-triazine family. It is formed through the hydroxylation of simazine, resulting in the chemical structure 2-hydroxy-4,6-bis(ethylamino)-1,3,5-triazine . This compound is primarily known for its role as a metabolite in the degradation of simazine in the environment.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hydroxysimazine is typically synthesized through the hydroxylation of simazine. This process involves the substitution of a chlorine atom in simazine with a hydroxyl group. The reaction can be catalyzed by microbial enzymes or occur through abiotic hydrolysis under acidic or alkaline conditions .

Industrial Production Methods: Industrial production of this compound is not common, as it is primarily a degradation product of simazine. in controlled laboratory settings, it can be produced by treating simazine with specific microbial strains or chemical reagents that facilitate the hydroxylation process .

Types of Reactions:

Hydroxylation: The primary reaction that simazine undergoes to form this compound is hydroxylation, where a hydroxyl group replaces a chlorine atom.

Dechlorination: This is a specific type of substitution reaction where the chlorine atom in simazine is replaced by a hydroxyl group.

Common Reagents and Conditions:

Microbial Enzymes: Certain microbial strains can catalyze the hydroxylation of simazine to this compound.

Acidic or Alkaline Conditions: Hydroxylation can also occur under specific pH conditions, facilitating the substitution of the chlorine atom.

Major Products Formed: The major product formed from the hydroxylation of simazine is this compound itself, which is significantly less toxic than its parent compound .

Wissenschaftliche Forschungsanwendungen

Environmental Monitoring

Detection and Analysis

Hydroxysimazine is primarily monitored in environmental samples due to its role as a degradation product of simazine, a widely used herbicide. A significant application involves the development of enzyme-linked immunosorbent assays (ELISA) specifically designed for the detection of this compound and its related compounds in various matrices such as water, soil, and biological samples.

- ELISA Development : A study conducted by Lucas et al. (2009) reported the creation of an ELISA that effectively detects this compound in diverse environmental matrices. The assay demonstrated tolerance to various solvents and pH levels, making it suitable for real-world applications in monitoring herbicide degradation in agricultural runoff and groundwater .

| Matrix Type | Detection Method | Sensitivity (IC₅₀ µM) |

|---|---|---|

| Water | ELISA | 0.0421 |

| Soil | ELISA | 0.010 |

| Biological Samples | ELISA | 0.0548 |

Bioremediation Studies

Microbial Degradation

This compound has been studied for its potential in bioremediation processes. Research indicates that certain microbial strains can effectively degrade atrazine into this compound, thereby reducing the environmental impact of pesticide residues.

- Case Study : In a bioremediation study using the white rot fungus Phanerochaete chrysosporium, nearly all atrazine was converted to this compound under UV-resistant conditions. This conversion highlights the compound's role as an intermediate in the microbial degradation pathway of atrazine .

Toxicological Research

Health Impact Studies

This compound's toxicological profile is significant due to its association with health risks linked to atrazine exposure. Research has indicated potential endocrine-disrupting effects and other health implications.

Wirkmechanismus

Hydroxysimazine exerts its effects primarily through its role as a degradation product of simazine. The hydroxylation of simazine reduces its phytotoxicity, making this compound significantly less harmful to plants . The molecular targets and pathways involved in this transformation include microbial enzymes that facilitate the hydroxylation process .

Vergleich Mit ähnlichen Verbindungen

Hydroxysimazine is similar to other hydroxylated triazine herbicides, such as:

Hydroxyatrazine: Formed from the hydroxylation of atrazine.

Hydroxyterbuthylazine: Formed from the hydroxylation of terbuthylazine.

Uniqueness: this compound is unique in its specific formation from simazine and its significantly reduced toxicity compared to its parent compound . This makes it a valuable indicator in environmental studies and bioremediation efforts.

Biologische Aktivität

Hydroxysimazine, a metabolite of simazine, is a compound of significant interest due to its biological activity and environmental persistence. This article explores the biological effects, metabolic pathways, and relevant case studies associated with this compound, supported by diverse research findings.

Chemical Structure and Properties

This compound is a derivative of simazine, belonging to the class of chlorinated s-triazines. Its chemical structure contributes to its biological activity, particularly in terms of its interaction with various biological systems.

Metabolic Pathways

The metabolism of this compound shares similarities with other chloro-s-triazines. Key metabolic pathways include:

- N-dealkylation : this compound undergoes N-dealkylation, which is a common metabolic pathway among chloro-s-triazines.

- Hydroxylation : This process involves the addition of hydroxyl groups, which can enhance the compound's reactivity and toxicity.

- Glutathione Conjugation : This pathway is crucial for detoxifying reactive metabolites formed during the metabolism of this compound .

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation, although specific IC50 values (the concentration required to inhibit 50% of cell proliferation) for this compound are less documented compared to its parent compound simazine. However, it is suggested that the presence of hydroxyl groups enhances its biological activity .

Antioxidant Activity

This compound has demonstrated antioxidant properties in various assays. The presence of hydroxy groups in its structure contributes to its ability to scavenge free radicals, thereby mitigating oxidative stress in cells. In vitro assays such as DPPH and FRAP have been employed to evaluate its antioxidant capacity, showing promising results compared to standard antioxidants like BHT .

Environmental Persistence

This compound is noted for its environmental stability. Studies indicate that it degrades more slowly than simazine in soil environments, leading to higher residue levels over time. For instance, residues of this compound were found to be at least 40 times greater than those of simazine after extended periods in orchard soils . This persistence raises concerns regarding its accumulation in agricultural systems and potential impacts on non-target organisms.

Case Study 1: Residue Analysis in Soil

A study conducted on orchard soils revealed significant residue levels of this compound after 40 months. The research highlighted that while simazine degraded relatively quickly, this compound remained persistent, suggesting potential long-term ecological impacts .

Case Study 2: Metabolism in Aquatic Systems

In aquatic environments, this compound was identified as a major metabolite during the degradation of simazine. The study emphasized the importance of understanding metabolic pathways in non-target species and their implications for environmental health .

Analyse Chemischer Reaktionen

Cross-Reactivity in Immunoassays

Hydroxysimazine serves as a critical standard in antibody cross-reactivity studies for triazine detection. Key findings include:

Table 1. Cross-Reactivity of Antibodies with s-Triazines

| Compound | R₁ | R₂ | R₃ | Cross-Reactivity (%) |

|---|---|---|---|---|

| This compound | OH | NHCH₂CH₃ | NHCH₂CH₃ | 100 (Reference) |

| Atrazine | Cl | NHCH₂CH₃ | NHCH(CH₃)₂ | <1 |

| Ametryne | SCH₃ | NHCH₂CH₃ | NHCH(CH₃)₂ | <1 |

-

This compound exhibits 100% cross-reactivity in ELISA assays using antibody 354, highlighting its role as a hapten for antibody generation .

-

Structural features (e.g., hydroxyl group at R₁) are critical for antibody recognition, explaining its specificity over chlorinated or methylthio analogs .

Degradation and Environmental Reactivity

This compound undergoes pH-dependent transformations in aqueous environments:

-

Oxidative Degradation :

-

pH Sensitivity :

Conjugation Reactions in Hapten Design

This compound derivatives are used to develop hapten-protein conjugates for antibody production:

-

Conjugation Method : Active ester coupling with bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) .

-

Spectroscopic Confirmation :

Stability Under Hydrolytic Conditions

Eigenschaften

IUPAC Name |

4,6-bis(ethylamino)-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N5O/c1-3-8-5-10-6(9-4-2)12-7(13)11-5/h3-4H2,1-2H3,(H3,8,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIXRXMOJFQVBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=O)N1)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062547 | |

| Record name | Hydroxysimazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2599-11-3 | |

| Record name | Hydroxysimazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2599-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxysimazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002599113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxysimazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazin-2(1H)-one, 4,6-bis(ethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxysimazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2599-11-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYSIMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MHC1OXH2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is hydroxysimazine and how is it related to simazine?

A1: this compound (2-hydroxy-4,6-bis(ethylamino)-s-triazine) is a primary metabolite of the herbicide simazine (2-chloro-4,6-bis(ethylamino)-s-triazine). It is formed through the dehalogenation of simazine, often catalyzed by plant enzymes or soil microbes. [, , ]

Q2: How persistent are simazine and this compound in soil?

A2: Studies show that while both compounds can persist, this compound generally degrades more slowly than simazine. [, ] One study found this compound residues in orchard soil at levels 40 times higher than simazine residues 40 months after application. [] Another long-term study revealed the presence of simazine and this compound residues in soil even after 15 annual applications, highlighting their persistence. []

Q3: Does repeated application of simazine lead to its accumulation in soil?

A3: While both simazine and this compound can persist in soil, research indicates that significant accumulation does not generally occur, even with repeated annual applications. []

Q4: What role does benzoxazinone play in simazine metabolism?

A6: Benzoxazinone (2,4-dihydroxy-3-keto-7-methoxy-1,4-benzoxazine) and its glucoside are present in some plants like corn and are believed to play a crucial role in converting simazine to this compound. [, ] This conversion is considered a detoxification mechanism in plants resistant to simazine.

Q5: Are there plant species with varying tolerance to simazine related to benzoxazinone levels?

A7: Research suggests a possible link between benzoxazinone levels and simazine tolerance in certain plant species. A corn mutant with significantly reduced benzoxazinone content exhibited decreased tolerance to atrazine (a related herbicide) compared to its wild-type counterpart. []

Q6: Besides plants, do other organisms metabolize simazine?

A8: Yes, microorganisms can also play a role in simazine degradation. One study used an ELISA method to demonstrate that microbes in horse manure could convert a small percentage of atrazine to hydroxyatrazine. []

Q7: Are there analytical methods available to specifically detect this compound?

A9: Yes, researchers have developed highly sensitive enzyme-linked immunosorbent assays (ELISAs) for the detection of hydroxytriazines, including this compound. [, ] These ELISAs offer advantages such as tolerance to various matrices and high sensitivity, making them valuable tools for monitoring this compound levels in environmental samples.

Q8: Has this compound been detected in groundwater?

A11: Yes, long-term monitoring studies have reported the presence of this compound, along with its parent compound simazine, in groundwater samples collected from areas with intensive agricultural activity. [] This finding underscores the potential for these compounds to leach into groundwater, posing risks to water quality.

Q9: Is there a way to assess the ease of simazine extraction from different soils?

A12: Researchers have explored using a release constant (KRC), derived from simazine recovery rates over time, as a measure of extraction ease. [] This constant, influenced by soil properties like clay content, organic matter, and cation-exchange capacity (CEC), can provide insights into the binding affinity of simazine to different soil types.

Q10: Can simazine be taken up by tree roots, and if so, what happens to it?

A13: Yes, studies using radiolabeled 14C-simazine have shown that tree roots can absorb simazine. [] In Norway spruce (Picea abies) seedlings, absorbed simazine was found to be rapidly metabolized, primarily in the root system, into this compound and other unidentified metabolites. [] Interestingly, no parent simazine was detected in the needles, suggesting efficient conversion within the plant.

Q11: Can citrus tree roots metabolize simazine?

A14: Research indicates that citrus tree roots possess the ability to metabolize simazine, primarily through dealkylation. [] This metabolic process was observed to be dependent on the presence of active roots, ceasing upon their removal.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.